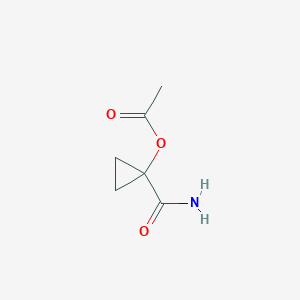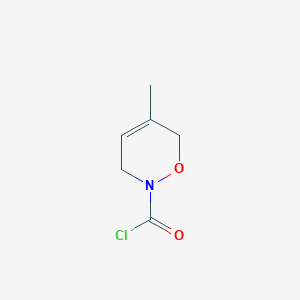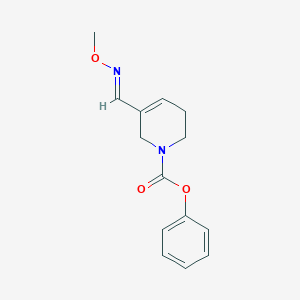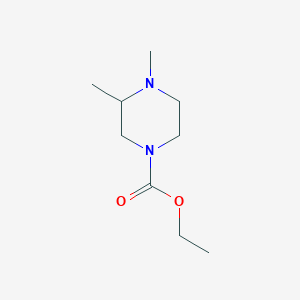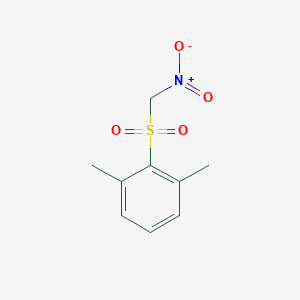
(2,6-Dimethylphenylsulfonyl)nitromethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Dimethylphenylsulfonyl)nitromethane, commonly known as DMSN, is a nitroalkene compound that has gained significant attention in the field of organic chemistry due to its unique properties. DMSN is a versatile molecule that has been found to have various applications in scientific research. In
Mécanisme D'action
The mechanism of action of DMSN is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction results in the formation of covalent bonds between DMSN and the nucleophile, leading to the modification of the nucleophile's function. This mechanism of action makes DMSN a useful tool for the selective labeling of proteins and the synthesis of various organic compounds.
Effets Biochimiques Et Physiologiques
DMSN has been found to have various biochemical and physiological effects. In vitro studies have shown that DMSN can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. Additionally, DMSN has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMSN in lab experiments is its ease of synthesis and high yield. Additionally, DMSN is a versatile molecule that can be used in various scientific research applications, including organic synthesis, chemical biology, and medicinal chemistry. However, one limitation of using DMSN is its reactivity, which can make it challenging to work with in certain experiments. Additionally, the mechanism of action of DMSN is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the use of DMSN in scientific research. One area of interest is the development of DMSN as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further research is needed to better understand the mechanism of action of DMSN and its potential applications in chemical biology and organic synthesis. Finally, the development of new synthesis methods for DMSN could lead to the production of new derivatives with unique properties and applications.
Méthodes De Synthèse
The synthesis of DMSN is a straightforward process that involves the reaction of 2,6-dimethylphenylsulfonyl chloride with nitromethane in the presence of a base. The reaction yields DMSN as a yellow crystalline solid with a high yield. This method is preferred due to its simplicity and high yield, making it an efficient way to produce DMSN for scientific research.
Applications De Recherche Scientifique
DMSN has been used in various scientific research applications, including organic synthesis, chemical biology, and medicinal chemistry. DMSN is a useful reagent for the synthesis of various organic compounds, including α,β-unsaturated ketones, β-nitrostyrenes, and cyclic nitrones. Additionally, DMSN has been used in chemical biology to study protein-ligand interactions and as a tool for the selective labeling of proteins. In medicinal chemistry, DMSN has been found to have potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
122263-14-3 |
|---|---|
Nom du produit |
(2,6-Dimethylphenylsulfonyl)nitromethane |
Formule moléculaire |
C9H11NO4S |
Poids moléculaire |
229.26 g/mol |
Nom IUPAC |
1,3-dimethyl-2-(nitromethylsulfonyl)benzene |
InChI |
InChI=1S/C9H11NO4S/c1-7-4-3-5-8(2)9(7)15(13,14)6-10(11)12/h3-5H,6H2,1-2H3 |
Clé InChI |
IKODJCPZKSJKPF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)S(=O)(=O)C[N+](=O)[O-] |
SMILES canonique |
CC1=C(C(=CC=C1)C)S(=O)(=O)C[N+](=O)[O-] |
Autres numéros CAS |
122263-14-3 |
Synonymes |
(2,6-dimethylphenylsulfonyl)nitromethane ICI 215918 ICI-215918 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride](/img/structure/B45096.png)
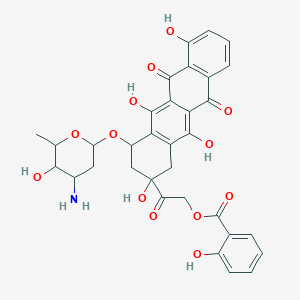
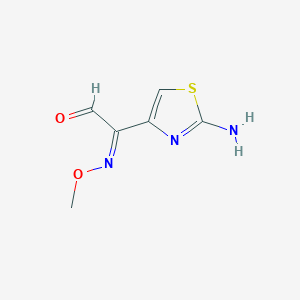
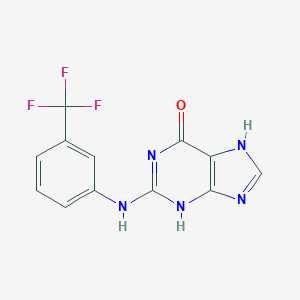
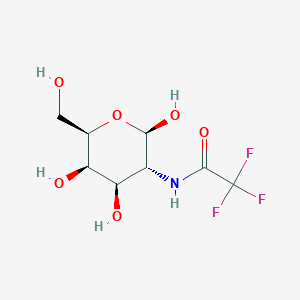
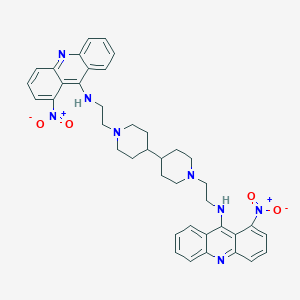
![[(2R,3R,4R,5R)-5,6-dihydroxy-2-[[(3R)-3-hydroxytetradecanoyl]amino]-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B45114.png)
